molecular formula C15H11Cl2N3OS B14444059 N'-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide CAS No. 78959-11-2

N'-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide

Cat. No.: B14444059
CAS No.: 78959-11-2
M. Wt: 352.2 g/mol
InChI Key: PKGSXRABBCGJEN-UHFFFAOYSA-N
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Description

N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide is a chemical compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazine ring fused with a dichlorobenzohydrazide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2H-1,4-benzothiazine-3-one. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide lies in its specific structure and the presence of dichlorobenzohydrazide, which imparts distinct chemical and biological properties.

Properties

CAS No.

78959-11-2

Molecular Formula

C15H11Cl2N3OS

Molecular Weight

352.2 g/mol

IUPAC Name

N'-(2H-1,4-benzothiazin-3-yl)-2,4-dichlorobenzohydrazide

InChI

InChI=1S/C15H11Cl2N3OS/c16-9-5-6-10(11(17)7-9)15(21)20-19-14-8-22-13-4-2-1-3-12(13)18-14/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

PKGSXRABBCGJEN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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